molecular formula C19H17F3N2O4 B3333937 Trifloxystrobin acid CAS No. 252913-85-2

Trifloxystrobin acid

Cat. No.: B3333937
CAS No.: 252913-85-2
M. Wt: 394.3 g/mol
InChI Key: ISZQNKFXNXQTTF-QNBZCDOMSA-N
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Description

Trifloxystrobin acid, chemically known as (E,E)-methoxyimino-{2-[1-(3-trifluoromethyl-phenyl)-ethylideneaminooxymethyl]-phenyl} acetic acid, is a metabolite of the fungicide trifloxystrobin. Trifloxystrobin is a systemic fungicide developed by Novartis and marketed by Bayer Crop Science. It is widely used in agriculture to control a variety of fungal diseases in crops .

Mechanism of Action

Target of Action

Trifloxystrobin acid, a derivative of the fungicide trifloxystrobin, primarily targets the mitochondrial respiration pathway in fungi . It binds to the cytochrome b complex III at the Q0 site in mitochondrial respiration . This interaction inhibits the fungi’s ability to undergo normal respiration .

Mode of Action

The mode of action of this compound involves its binding to the Q0 site of cytochrome b, thereby inhibiting mitochondrial respiration . This action interferes with the fungi’s energy production, leading to the inhibition of fungal spore germination and mycelial growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the mitochondrial electron transport chain . By binding to the cytochrome b complex III, this compound blocks the electron transfer chain within mitochondria, thereby inhibiting mitochondrial respiration . This action disrupts the energy cycle vital for the fungi’s survival .

Pharmacokinetics

It is known that trifloxystrobin is metabolized by plants into acid products after absorption .

Result of Action

The result of this compound’s action is the potent inhibition of fungal spore germination and mycelial growth . This makes this compound a broad-spectrum fungicide with high levels of activity against many fungal pathogens within the Ascomycete, Deuteromycete, Basidiomycete, and Oomycete classes .

Action Environment

This compound’s action, efficacy, and stability can be influenced by environmental factors. Its degradation in the environment has been a subject of study, with different remediation technologies being developed to eliminate pesticide residues from soil/water environments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trifloxystrobin acid is typically produced through the hydrolysis of trifloxystrobin. The hydrolysis process involves the use of alkaline conditions, such as 0.05 M sodium hydroxide, to convert trifloxystrobin into its acid form . The reaction is carried out under controlled conditions to ensure the complete conversion of the parent compound into the desired acid metabolite.

Industrial Production Methods: Industrial production of this compound involves a multi-step synthesis starting from m-trifluoromethyl acetophenone oxime and (E)-2-(2’-bromomethyl phenyl)-2-methyl carbonyl acetate-O-methyl ketoxime. These raw materials are subjected to an etherification reaction in the presence of a catalyst, followed by liquid separation, pressure reduction, recrystallization, and drying to obtain trifloxystrobin .

Comparison with Similar Compounds

  • Azoxystrobin
  • Pyraclostrobin
  • Fluoxastrobin
  • Kresoxim-methyl
  • Picoxystrobin
  • Mandestrobin
  • Metominostrobin

Trifloxystrobin acid’s unique chemical structure and broad-spectrum activity make it a valuable compound in agricultural and environmental research.

Properties

CAS No.

252913-85-2

Molecular Formula

C19H17F3N2O4

Molecular Weight

394.3 g/mol

IUPAC Name

(2Z)-2-methoxyimino-2-[2-[[(Z)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]oxymethyl]phenyl]acetic acid

InChI

InChI=1S/C19H17F3N2O4/c1-12(13-7-5-8-15(10-13)19(20,21)22)23-28-11-14-6-3-4-9-16(14)17(18(25)26)24-27-2/h3-10H,11H2,1-2H3,(H,25,26)/b23-12-,24-17-

InChI Key

ISZQNKFXNXQTTF-QNBZCDOMSA-N

Isomeric SMILES

C/C(=N/OCC1=CC=CC=C1/C(=N/OC)/C(=O)O)/C2=CC(=CC=C2)C(F)(F)F

SMILES

CC(=NOCC1=CC=CC=C1C(=NOC)C(=O)O)C2=CC(=CC=C2)C(F)(F)F

Canonical SMILES

CC(=NOCC1=CC=CC=C1C(=NOC)C(=O)O)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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